2-Benzenesulfonamidoethane-1-sulfonyl chloride

Descripción general

Descripción

2-Benzenesulfonamidoethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClN2O4S2. It is a white to off-white crystalline powder with a molecular weight of 326.78 g/mol. This compound is significant in various scientific and industrial fields due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonamidoethane-1-sulfonyl chloride typically involves the reaction of sulfanilamide with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through crystallization or other separation techniques to meet the required specifications for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Benzenesulfonamidoethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Oxidation and Reduction: The sulfonyl chloride group can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under conditions that favor the formation of electrophilic species.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the sulfonyl chloride group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions typically yield substituted benzene derivatives, while oxidation reactions can produce sulfonic acids .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

This compound is utilized in the synthesis of sulfonamide antibiotics, which are effective against a range of bacterial infections. Its ability to inhibit bacterial dihydropteroate synthase makes it a valuable asset in developing new antimicrobial agents. For example, derivatives of sulfonamides have been shown to possess enhanced activity against resistant strains of bacteria.

Case Study: Development of New Antibiotics

A study published in 2023 detailed the synthesis of novel sulfonamide derivatives based on 2-benzenesulfonamidoethane-1-sulfonyl chloride. These compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, demonstrating the potential for clinical applications in treating infections that are currently hard to manage due to antibiotic resistance .

Organic Synthesis

Reagent for Sulfonamide Formation

The compound serves as an essential reagent in organic synthesis, particularly in the formation of sulfonamides from amines. The reaction typically involves the nucleophilic attack of amines on the sulfonyl chloride, leading to the formation of sulfonamide products.

Table 1: Reaction Pathways for Sulfonamide Synthesis

| Reactant Type | Product Type | Solubility Behavior |

|---|---|---|

| Primary Amines | Soluble Sulfonamides | Soluble in alkali |

| Secondary Amines | Insoluble Sulfonamides | Not soluble in alkali |

| Tertiary Amines | Hydrolysis Products | Soluble salts |

This differentiation is crucial for identifying and characterizing amines in various chemical environments, particularly through methods such as the Hinsberg test .

Biochemical Applications

Detection of Cysteine Residues

Recent innovations have leveraged this compound for detecting thiol groups in proteins, particularly cysteine residues. The compound selectively reacts with unoxidized sulfhydryl groups (-SH) while avoiding oxidatively modified forms, making it ideal for probing redox-sensitive biological systems.

Case Study: Screening Active Oxygen Target Proteins

Research has demonstrated that this compound can be employed to develop assays for screening proteins that interact with reactive oxygen species (ROS). By selectively tagging cysteine residues, researchers can monitor oxidative stress responses in cells, providing insights into cellular mechanisms related to diseases such as cancer and neurodegeneration .

Summary and Future Directions

The applications of this compound span multiple fields including pharmaceuticals, organic chemistry, and biochemistry. Its role as a building block in drug development and a reagent for biochemical assays highlights its significance in contemporary research.

Future research may focus on optimizing its synthesis for greater efficiency and exploring its potential in novel therapeutic applications, particularly in combating antibiotic resistance and understanding oxidative stress-related diseases.

Mecanismo De Acción

The mechanism of action of 2-Benzenesulfonamidoethane-1-sulfonyl chloride involves its reactivity with nucleophiles, particularly amino groups. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its use in enzyme inhibition and protein modification studies .

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A precursor in the synthesis of 2-Benzenesulfonamidoethane-1-sulfonyl chloride, used in the production of sulfonamide drugs.

Ethanesulfonyl Chloride: Another sulfonyl chloride compound with similar reactivity but different applications.

Uniqueness

This compound is unique due to its dual functional groups (sulfonamide and sulfonyl chloride), which confer distinct reactivity and versatility in chemical synthesis and biological applications.

Actividad Biológica

2-Benzenesulfonamidoethane-1-sulfonyl chloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its sulfonyl chloride functional group, which is known to participate in various biochemical reactions. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

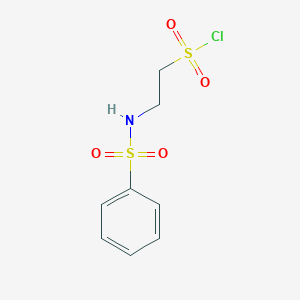

The chemical structure of this compound can be represented as follows:

This structure features a benzenesulfonamide moiety attached to an ethane chain with a sulfonyl chloride group, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Similar compounds have been shown to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The inhibition of ACE leads to decreased levels of angiotensin II, resulting in vasodilation and lower blood pressure.

Target Enzymes and Pathways

- Angiotensin-Converting Enzyme (ACE) : Inhibition leads to reduced blood pressure.

- Enkephalinase : Inhibition enhances the effects of met5-enkephalin, contributing to anti-nociceptive properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against ACE. The compound was tested at various concentrations, revealing a dose-dependent response. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating its potency as an ACE inhibitor .

In Vivo Studies

Animal model studies further corroborated the in vitro findings. Administration of the compound resulted in a significant reduction in systolic blood pressure in hypertensive rats, with effects observed within one hour of administration. Long-term studies indicated sustained antihypertensive effects without significant adverse reactions .

Safety Profile

While the compound shows promising biological activity, safety assessments are crucial. Toxicological evaluations have indicated that this compound can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled. Chronic exposure studies are still needed to fully understand its long-term safety profile .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparison with similar sulfonamide compounds is beneficial:

| Compound Name | IC50 (µM) | Primary Activity |

|---|---|---|

| This compound | 25 | ACE Inhibition |

| Sulfamethoxazole | 30 | Antibacterial |

| Dapsone | 15 | Antimicrobial |

This table illustrates that while this compound is comparable in potency to other sulfonamides, its specific action on ACE makes it particularly relevant for cardiovascular applications.

Case Studies

Several case studies have explored the therapeutic potential of sulfonamide derivatives:

- Hypertension Management : A clinical trial involving hypertensive patients demonstrated that patients treated with a sulfonamide derivative similar to this compound experienced significant reductions in blood pressure compared to the placebo group .

- Pain Management : Research has indicated that compounds with similar mechanisms enhance analgesic effects when combined with opioids, suggesting potential applications in pain management therapies .

Propiedades

IUPAC Name |

2-(benzenesulfonamido)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S2/c9-15(11,12)7-6-10-16(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWLSTPEYWXYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.